molecular formula C20H21NO4 B2603309 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 1303993-81-8

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Cat. No.: B2603309
CAS No.: 1303993-81-8
M. Wt: 339.391
InChI Key: RUDHGDWNJABZLC-ZDUSSCGKSA-N
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected β-amino acid with the molecular formula C20H21NO4 . This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), specifically enabling the incorporation of a β³-homoalanine residue into peptide chains. The Fmoc protecting group safeguards the amine functionality and can be selectively removed under basic conditions, such as with piperidine, allowing for sequential chain elongation. This reagent is particularly valuable in medicinal chemistry and peptide engineering for creating modified peptides with enhanced metabolic stability and distinct secondary structures compared to their α-amino acid counterparts. The compound is offered with high purity to ensure reliability and reproducibility in synthetic applications. (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHGDWNJABZLC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDCI.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HATU or EDCI in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Substitution: Various nucleophiles under mild conditions.

Major Products

    Deprotection: (S)-3-aminopentanoic acid.

    Coupling: Peptides with extended chains.

    Substitution: Substituted derivatives of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid.

Scientific Research Applications

Peptide Synthesis

The primary application of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is in peptide synthesis. The Fmoc group is recognized for its stability and ease of deprotection, which are critical for synthesizing peptides in a stepwise manner. This compound enables the formation of various peptides that can exhibit diverse biological activities depending on their sequence and structure.

Benefits of Using Fmoc Group in Peptide Synthesis

  • Selective Protection : The Fmoc group selectively protects the amino group, allowing for precise control during peptide assembly.
  • Stability : It provides stability during the synthesis process, reducing side reactions.
  • Ease of Deprotection : The Fmoc group can be removed under mild basic conditions, making it convenient for sequential synthesis.

Pharmaceutical Development

In pharmaceutical research, peptides synthesized using (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid are being explored for their potential therapeutic applications. These peptides can interact with specific biological targets, leading to developments in drug design and therapeutic interventions.

Case Studies in Pharmaceutical Applications

  • Therapeutic Peptides : Research indicates that peptides derived from this compound may have applications in treating various diseases due to their ability to mimic natural biological processes.
  • Drug Delivery Systems : Modified peptides can be utilized in targeted drug delivery systems, enhancing the efficacy of therapeutics while minimizing side effects.

Biotechnology Research

The compound's role extends into biotechnology, where it is used to study protein interactions and enzymatic processes. Understanding how peptides synthesized from (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid interact with proteins can provide insights into cellular mechanisms and pathways.

Applications in Biochemical Studies

  • Protein Interaction Studies : Peptides synthesized using this compound are employed to probe interactions between proteins, aiding in the understanding of cellular functions.
  • Enzyme Activity Modulation : By modifying peptide sequences, researchers can investigate how changes affect enzyme activity and stability.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Peptide Synthesis Building block for various peptidesSelective protection, stability, ease of deprotection
Pharmaceutical Development Potential therapeutic peptidesMimicking biological processes, targeted delivery
Biotechnology Research Studying protein interactions and enzyme activitiesInsights into cellular mechanisms

Mechanism of Action

The primary mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Structure Key Features Applications
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid 1303993-81-8 β-amino acid; pentanoic backbone High synthetic yield (93%); Fmoc protection enhances stability Peptide synthesis, antifungal agents
Fmoc-β-homoalanine (S)-3-(Fmoc-amino)butyric acid 193954-26-6 β-amino acid; butyric backbone Shorter chain length; reduced steric hindrance Model studies for β-peptide folding
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoic acid 269078-77-5 β-amino acid; naphthyl substituent Increased hydrophobicity due to aromatic group Hydrophobic peptide motifs
(3S)-3-Fmoc-amino-5-oxo-5-tritylamino pentanoic acid 283160-20-3 β-amino acid; trityl-protected amide Trityl group adds bulk; ketone functionality Specialized peptide modifications
(S)-2-Fmoc-amino-4,4-dimethylpentanoic acid 139551-74-9 α-amino acid; branched chain Dimethyl branching increases steric effects Conformationally constrained peptides

Key Comparative Insights

Amino Acid Backbone and Position
  • β vs. α Position: The original compound’s β-amino group distinguishes it from α-amino acid analogs (e.g., CAS 139551-74-9). β-amino acids exhibit unique helical propensities in peptides, whereas α-amino acids are standard in natural proteins .
  • Chain Length: Butyric (C4) vs. pentanoic (C5) backbones influence solubility and peptide chain packing .
Substituent Effects
  • Hydrophobicity : Aromatic groups (naphthyl, o-tolyl) enhance hydrophobicity, critical for membrane interactions in antifungal agents .
  • Bulk and Reactivity : Trityl and Fmoc groups improve stability but may reduce reaction rates due to steric hindrance .

Antifungal Activity

β-amino acids like Fmoc-β3-Et-OH regulate peptide helicity, which correlates with antifungal efficacy. Hydrophobic analogs (e.g., naphthyl-substituted derivatives) show enhanced activity but may suffer from solubility limitations .

Peptide Engineering

  • Conformational Control : Branched analogs (e.g., CAS 139551-74-9) restrict peptide flexibility, aiding in stable foldamer design .
  • Functionalization : Trityl-protected amides (CAS 283160-20-3) enable selective modifications in complex peptide synthesis .

Biological Activity

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, commonly referred to as Fmoc-pentanoic acid, is a compound of significant interest in biochemical and pharmaceutical research. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows it to participate in various biological activities, particularly in peptide synthesis and drug development. This article explores its biological activity, including mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20H21NO4
  • CAS Number : 1217711-57-3
  • Molecular Weight : 341.39 g/mol

The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property makes Fmoc-pentanoic acid a valuable building block in the synthesis of peptides and other biologically active compounds.

1. Peptide Synthesis

Fmoc-pentanoic acid serves as a key intermediate in the synthesis of various peptides. Its ability to form stable amide bonds facilitates the coupling reactions necessary for peptide elongation. Research indicates that peptides synthesized using Fmoc chemistry exhibit enhanced stability and bioactivity compared to those synthesized via other methods.

2. Antimicrobial Activity

Studies have reported that derivatives of Fmoc-pentanoic acid exhibit antimicrobial properties against various pathogens, including bacterial and fungal strains. For instance, a recent study demonstrated that certain Fmoc-modified peptides displayed significant inhibitory effects on the growth of Candida albicans, suggesting potential applications in antifungal therapies .

3. Neuroprotective Effects

Emerging research suggests that Fmoc-pentanoic acid derivatives may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Peptide Development

A study focused on developing antimicrobial peptides using Fmoc-pentanoic acid as a building block highlighted its effectiveness against Staphylococcus aureus. The synthesized peptides demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating their potential as novel antimicrobial agents .

Case Study 2: Neuroprotective Peptide Synthesis

Another investigation explored the synthesis of neuroprotective peptides based on Fmoc-pentanoic acid derivatives. These peptides were tested for their ability to prevent neuronal cell death in models of oxidative stress. Results showed a marked reduction in cell death rates compared to controls, supporting the hypothesis that Fmoc-modified peptides could be beneficial in treating neurodegenerative conditions .

Comparative Analysis of Biological Activity

Activity TypeFmoc-Pentanoic AcidTraditional Peptides
Antimicrobial EfficacyHighModerate
StabilityHighVariable
Neuroprotective EffectSignificantLimited

This table summarizes the comparative biological activities of Fmoc-pentanoic acid against traditional peptide synthesis methods, illustrating its superior properties in both antimicrobial efficacy and stability.

Q & A

Q. What are the standard synthetic routes for (S)-3-Fmoc-amino-pentanoic acid, and how is its structural integrity validated?

The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) . A common approach involves coupling Fmoc-protected intermediates to a resin-bound peptide chain using activating agents like HATU or DIC in DMF. After deprotection with piperidine, the product is cleaved from the resin and purified via reverse-phase HPLC. Structural validation relies on ¹H/¹³C NMR (e.g., characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). For example, related Fmoc-amino acids show distinct methylene resonances (δ 3.5–4.5 ppm) adjacent to the carbamate group .

Q. What solvents and conditions are optimal for dissolving (S)-3-Fmoc-amino-pentanoic acid during peptide synthesis?

The compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) or mixtures of DCM with 10–20% TFA. For coupling reactions, DMF is preferred due to compatibility with SPPS protocols. Sonication at 30–40°C can enhance dissolution rates .

Q. How do researchers mitigate racemization during the incorporation of this compound into peptide chains?

Racemization is minimized by:

  • Using low-temperature coupling (0–4°C).
  • Activating agents like Oxyma Pure/DIC , which reduce base-induced epimerization.
  • Limiting reaction times to ≤1 hour. Post-synthesis, HPLC with chiral columns confirms enantiopurity (e.g., retention time alignment with standards) .

Advanced Research Questions

Q. How can conflicting NMR data for (S)-3-Fmoc-amino-pentanoic acid derivatives be resolved in structural assignments?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from rotameric equilibria of the Fmoc group or residual solvent interactions. Strategies include:

  • Variable-temperature NMR to slow conformational exchange (e.g., 25°C vs. 60°C).
  • 2D-COSY and HSQC to correlate ambiguous protons/carbons. For instance, the β-methylene protons (δ 1.6–2.1 ppm) can be misassigned without 2D validation .

Q. What methodologies are effective in analyzing side products from incomplete Fmoc deprotection?

Incomplete deprotection generates truncated peptides or Nα-Fmoc-retained species . Analytical approaches include:

  • RP-HPLC with UV detection (220 nm) to resolve by retention time.
  • MALDI-TOF MS to identify mass differences (e.g., +135 Da for residual Fmoc).
  • Kaiser test for free amines: A negative result (no blue color) indicates residual Fmoc .

Q. How does the stereochemistry of (S)-3-Fmoc-amino-pentanoic acid influence its reactivity in non-standard coupling reactions (e.g., microwave-assisted synthesis)?

The (S)-configuration affects steric accessibility during coupling. In microwave-assisted protocols (50–70°C, 30 W), the chiral center can lead to:

  • Reduced reaction times (5–10 minutes) due to enhanced dipole interactions.
  • Higher epimerization risk if temperatures exceed 50°C. Optimization requires balancing microwave power and cooling cycles .

Q. What strategies are used to enhance the stability of (S)-3-Fmoc-amino-pentanoic acid in long-term storage?

Stability is maximized by:

  • Lyophilization and storage under argon at −20°C.
  • Avoiding exposure to humidity (hydrolysis of the carbamate group) and light (Fmoc degradation).
  • Regular TLC monitoring (Rf in 1:1 EtOAc/hexane) to detect decomposition .

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